tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate
Description
tert-Butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate is a brominated indazole derivative featuring a tert-butyl carbamate protecting group. Its structure comprises a bicyclic indazole core substituted with a bromomethyl group at position 5, a chlorine atom at position 6, and a tert-butoxycarbonyl (Boc) group at the 1-position. The bromomethyl moiety serves as a reactive site for nucleophilic substitution or cross-coupling reactions, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis. The Boc group enhances solubility and stability during synthetic processes, while the chloro substituent may influence electronic properties and regioselectivity in downstream reactions .
Properties
CAS No. |
1638768-03-2 |
|---|---|
Molecular Formula |
C13H14BrClN2O2 |
Molecular Weight |
345.62 g/mol |
IUPAC Name |
tert-butyl 5-(bromomethyl)-6-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-11-5-10(15)8(6-14)4-9(11)7-16-17/h4-5,7H,6H2,1-3H3 |
InChI Key |
TYFDMTUWXJTJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 5-methyl-6-chloro-1H-indazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted indazole derivatives.
Oxidation: Carbonyl-containing indazole derivatives.
Reduction: Alcohol derivatives of the indazole compound.
Scientific Research Applications
Tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The chloro-substituted indazole ring may interact with various receptors or enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indazole Derivatives with tert-Butyl Carboxylate and Varied Substituents
The European Patent (EP 2 903 618 B1) describes tert-butyl indazole carboxylates with substituents analogous to the target compound. Key examples include:
- Example 36: tert-Butyl 5-((tert-butoxycarbonyl)(2-chloropyrimidin-4-yl)amino)-6-fluoro-1H-indazole-1-carboxylate Substituents: A Boc-protected amino group linked to 2-chloropyrimidine at position 5 and fluorine at position 6. Key Differences: The fluorine atom (vs. The 2-chloropyrimidine moiety introduces a secondary aromatic system for targeted interactions .
- Example 37: tert-Butyl 5-((tert-butoxycarbonyl)(2-(3-(2-(isopropylamino)-2-oxoethoxy)phenyl)pyrimidin-4-yl)amino)-6-fluoro-1H-indazole-1-carboxylate Substituents: An extended side chain with an isopropylamino-oxy group.
Table 1: Structural Analogs of tert-Butyl 5-(Bromomethyl)-6-chloro-1H-indazole-1-carboxylate
| Compound Name | Core | Position 5 | Position 6 | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Target Compound | Indazole | Bromomethyl | Chlorine | C₁₃H₁₄BrClN₂O₂ | 353.62 g/mol |
| Example 36 (EP '618) | Indazole | Boc-2-chloropyrimidine | Fluorine | C₂₂H₂₄ClFN₆O₄ | 514.91 g/mol |
| Example 37 (EP '618) | Indazole | Boc-functionalized | Fluorine | C₃₂H₃₈FN₇O₆ | 684.69 g/mol |
Indole Derivatives with tert-Butyl Carboxylate
- (E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (): Core: Indole (one nitrogen atom) vs. indazole (two adjacent nitrogens). Substituents: A mesylate (methylsulfonyloxy) group as a leaving group. Reactivity: Mesylates are superior leaving groups compared to bromomethyl, enabling faster nucleophilic substitutions.
Heterocycles with Halomethyl and tert-Butyl Groups
tert-Butyl 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]piperazin-1-carboxylate () :
- Core : Piperazine-linked oxadiazole (electron-deficient heterocycle).
- Substituents : Chloromethyl at position 5 of oxadiazole.
- Reactivity : The electron-withdrawing oxadiazole ring increases the electrophilicity of the chloromethyl group, but chlorine’s lower leaving-group ability compared to bromine may limit substitution efficiency .
- rac-Methyl (1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate (): Core: Cyclopropane with trifluoromethyl and bromomethyl groups. Applications: The strained cyclopropane ring and trifluoromethyl group enhance metabolic resistance, but the non-aromatic core limits π-π interactions in drug design .
Biological Activity
tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, notable for its unique structural features, including a bromomethyl group and a chloro substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are critical for developing new therapeutic agents.
Chemical Structure and Properties
- Molecular Formula : C13H14BrClN2O2
- Molecular Weight : Approximately 328.63 g/mol
- IUPAC Name : this compound
- CAS Number : 1638768-03-2
The bromomethyl and chloro groups enhance the reactivity of the compound, allowing it to interact with various biological macromolecules, potentially leading to diverse biological effects.
Biological Activity Overview
Research indicates that indazole derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. The presence of halogen substituents (bromo and chloro) may contribute to enhanced antimicrobial properties.
- Anticancer Potential : Indazole derivatives have been explored for their ability to inhibit cancer cell proliferation. The specific mechanism often involves interference with cell cycle regulation or induction of apoptosis.
- Enzyme Inhibition : The electrophilic nature of the bromomethyl group allows this compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through:
- Covalent Bond Formation : The bromomethyl group acts as an electrophile, facilitating covalent interactions with nucleophilic amino acids in proteins.
- Alteration of Protein Function : Such interactions can lead to changes in protein conformation and function, impacting various cellular pathways.
Antimicrobial Activity Study
A study investigating the antimicrobial properties of indazole derivatives found that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting promising potential as antimicrobial agents .
Anticancer Activity Investigation
Research has shown that indazole derivatives can induce apoptosis in cancer cells. A specific study demonstrated that a related compound led to a reduction in cell viability in breast cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of related indazole derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-butyl 6-methyl-1H-indazole-1-carboxylate | Lacks bromomethyl group | Moderate antimicrobial activity |
| tert-butyl 6-(chloromethyl)-1H-indazole-1-carboxylate | Contains chloromethyl instead | Inhibits certain enzymes |
| tert-butyl 6-hydroxy-1H-indazole-1-carboxylate | Hydroxymethyl group present | Enhanced polar properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
